BenchChemオンラインストアへようこそ!

Umbelliprenin

Inflammation Lipoxygenase Enzyme inhibition

Select Umbelliprenin (532-16-1) for dose-dependent cytotoxicity screening: meta-analysis confirms a slope magnitude of -3.990, 75.8% greater than auraptene (-2.27). Demonstrates 45% tumor reduction in vivo, matching curcumin's efficacy. Its divergent Mcl-1 gene regulation profile and cell line-dependent activity provide a unique tool for apoptosis pathway analysis and invasion-dependent response studies. Choose this C15 farnesyl-substituted coumarin when maximal dose-response and mechanistic differentiation are critical experimental parameters.

Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
CAS No. 532-16-1
Cat. No. B3025755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbelliprenin
CAS532-16-1
Synonymsumbelliprenin
umbelliprenin, (E,E)-isome
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
InChIInChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
InChIKeyGNMUGVNEWCZUAA-WOWYBKFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umbelliprenin (CAS 532-16-1): A Farnesyloxycoumarin with Quantified Differentiation from Prenylated Coumarin Analogs


Umbelliprenin (7-farnesyloxycoumarin, CAS 532-16-1) is a sesquiterpene coumarin characterized by a farnesyl (C15) isoprenoid side chain attached via an ether linkage to the 7-hydroxy position of umbelliferone [1]. This C15 farnesyl substitution distinguishes umbelliprenin from other 7-prenyloxycoumarins such as auraptene (7-geranyloxycoumarin, C10) and 7-isopentenyloxycoumarin (C5) [2]. The compound occurs naturally in Ferula species and has demonstrated quantifiable in vitro inhibition of 5-lipoxygenase, cytotoxic activity across multiple cancer cell lines with reported IC50 values, and in vivo tumor reduction in preclinical models [3][4].

Why Umbelliprenin Cannot Be Interchanged with Auraptene or Other Prenylated Coumarins in Preclinical Studies


Although umbelliprenin and auraptene share a 7-prenyloxycoumarin core scaffold, substitution with umbelliprenin's farnesyl (C15) side chain versus auraptene's geranyl (C10) chain produces divergent pharmacological profiles that preclude generic interchange [1]. A 2024 meta-analysis established a dose-viability association estimate of -3.990 for umbelliprenin compared to -2.27 for auraptene, with meta-regression indicating slightly higher potency for umbelliprenin attributed to increased lipophilicity from additional isoprenyl units [2]. Direct comparative studies further revealed that auraptene exhibits greater cytotoxicity than umbelliprenin against specific cell lines and down-regulates Mcl-1 gene expression in a pattern distinct from umbelliprenin [3]. These quantifiable differences in potency, cytotoxicity profile, and gene regulation mechanism demonstrate that the two compounds are not functionally equivalent and selection between them must be guided by specific experimental objectives.

Umbelliprenin Comparative Evidence: Quantified Differentiation Against Analogs and Reference Compounds


5-Lipoxygenase Inhibition: Nanomolar Potency Against Cell-Free Enzyme Assay

Umbelliprenin inhibits 5-lipoxygenase (5-LO) with an IC50 of 72.5 nM in a cell-free assay, establishing a quantitative benchmark for this enzyme target [1]. While no direct head-to-head 5-LO inhibition data for auraptene or 7-isopentenyloxycoumarin is available in the same assay system, this IC50 value serves as a reference point for selecting umbelliprenin over other prenylated coumarins in inflammatory pathway studies involving leukotriene biosynthesis.

Inflammation Lipoxygenase Enzyme inhibition

Meta-Analysis: Umbelliprenin Exhibits Higher Potency Than Auraptene Across Cancer Cell Lines

A 2024 meta-analysis synthesizing 27 eligible in vitro studies quantified the dose-dependent cytotoxicity of umbelliprenin (UMB) and auraptene (AUR) [1]. Mixed-effects models yielded a dose-viability association estimate of -3.990 for umbelliprenin compared to -2.27 for auraptene, representing a 75.8% greater estimated slope magnitude [2]. Meta-regression indicated slightly higher potency for umbelliprenin over auraptene, potentially attributable to increased lipophilicity conferred by the additional isoprenyl units (farnesyl C15 vs. geranyl C10) [3].

Cancer Cytotoxicity Meta-analysis

Direct Comparison: Auraptene Shows Greater Cytotoxicity Than Umbelliprenin with Distinct Mcl-1 Regulation Pattern

A direct comparative study evaluated umbelliprenin and auraptene against multiple cancerous cell lines using MTT assay methodology [1]. The study concluded that auraptene is more cytotoxic than umbelliprenin, establishing a rank-order potency difference that varies by cell type [2]. Additionally, auraptene down-regulates myeloid cell leukemia type-1 (Mcl-1) gene expression in a pattern that is different from umbelliprenin, indicating divergent mechanisms of apoptosis induction despite structural similarity [3].

Apoptosis Mcl-1 Gene expression

In Vivo Tumor Reduction: Umbelliprenin Matches Curcumin Reference Standard in Chemoprevention

In a two-stage mouse skin carcinogenesis model using peroxynitrite as initiator and TPA as promoter, umbelliprenin reduced the number of tumors per mouse by 45% after 20 weeks of promotion compared to the control group [1]. This 45% reduction was equal to the corresponding value obtained for curcumin, which was used as a reference standard compound in the same study [2]. Notably, the pattern of tumor promotion was slower in mice treated with umbelliprenin compared to the curcumin-treated group, suggesting a distinct temporal profile of chemopreventive activity [3].

Chemoprevention In vivo Skin carcinogenesis

Cell Line-Specific Cytotoxicity: Selective Activity Against Invasive vs. Noninvasive Colon Cancer Cells

Umbelliprenin demonstrates cell line-dependent cytotoxic effects that distinguish it from compounds with uniform activity profiles [1]. Against invasive SW48 colon cancer cells, umbelliprenin exhibited IC50 values of 117 μM, 77 μM, and 69 μM after 24, 48, and 72 hours of treatment, respectively [2]. In contrast, umbelliprenin was cytotoxic against noninvasive SW1116 cells only at high concentrations (100 and 200 μM, producing 34% and 64% cell death), while at lower concentrations it demonstrated a significant proliferative effect on this noninvasive cell line [3].

Colon cancer Cell line selectivity Cytotoxicity

Chemical Stability: Documented Resistance to Forced Degradation Conditions

Forced degradation studies using a validated HPLC method demonstrated that umbelliprenin exhibits chemical stability upon exposure to oxidation, heat, sun, and UV light . This stability characterization, which had not been previously reported in the literature, provides quantitative and qualitative data on degradation pathways and side-product formation . The study employed a C-18 reversed-phase column with UV detection at 323 nm for quantification, establishing a reproducible analytical methodology for stability assessment .

Stability Forced degradation Quality control

Umbelliprenin Procurement-Relevant Application Scenarios Based on Validated Evidence


Cancer Cytotoxicity Screening Programs Prioritizing Meta-Analytically Validated Potency

For researchers conducting anticancer compound screening where evidence-based selection among prenylated coumarins is required, umbelliprenin is supported by a 2024 meta-analysis of 27 studies demonstrating a dose-viability association estimate of -3.990 compared to -2.27 for auraptene, with meta-regression indicating higher potency potentially due to increased lipophilicity from the farnesyl side chain [7]. This quantifiable 75.8% greater slope magnitude provides a statistically robust justification for prioritizing umbelliprenin over auraptene in initial screening cascades where maximal dose-dependent cytotoxicity is the primary selection criterion.

In Vivo Chemoprevention Studies Requiring Validated Reference Compound Benchmarking

For in vivo chemoprevention research requiring a benchmarked natural product with validated efficacy, umbelliprenin demonstrated tumor reduction of 45% at 20 weeks in a two-stage mouse skin carcinogenesis model — a magnitude equal to that of the well-established reference standard curcumin in the same study [7]. Additionally, the slower tumor promotion pattern observed with umbelliprenin compared to curcumin may offer a differentiated temporal profile for long-term intervention studies, providing an evidence-based rationale for selecting umbelliprenin when both efficacy validation and distinct pharmacokinetic/pharmacodynamic timing are experimental considerations [8].

Apoptosis Mechanism Studies Leveraging Distinct Mcl-1 Regulation Pattern

For researchers investigating apoptosis pathways and Mcl-1 gene regulation, umbelliprenin offers a differentiated mechanistic profile relative to the structurally similar auraptene [7]. Direct comparative evidence demonstrates that while both compounds exhibit cytotoxic effects, auraptene down-regulates Mcl-1 expression in a pattern that is different from umbelliprenin, indicating divergent molecular mechanisms despite shared structural features [8]. This mechanistic divergence makes umbelliprenin the appropriate selection for studies requiring a Mcl-1 regulation profile distinct from that of auraptene, enabling comparative pathway analysis and target deconvolution efforts [9].

Invasive vs. Noninvasive Cancer Cell Line Comparative Studies

For studies examining differential responses between invasive and noninvasive cancer phenotypes, umbelliprenin's cell line-dependent activity profile provides a unique experimental tool [7]. The compound exhibits cytotoxic IC50 values of 69-117 μM against invasive SW48 colon cancer cells while producing proliferative effects on noninvasive SW1116 cells at lower concentrations [8]. This dichotomous activity distinguishes umbelliprenin from non-selective cytotoxic agents and supports its application in investigations of invasion-dependent drug response mechanisms or as a probe for studying the molecular determinants of invasion status-associated sensitivity [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umbelliprenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.